molecular formula C9H8ClN3O2 B599053 2-(1H-1,2,4-Triazol-1-yl)benzoic acid hydrochloride CAS No. 1203898-11-6

2-(1H-1,2,4-Triazol-1-yl)benzoic acid hydrochloride

Cat. No.: B599053
CAS No.: 1203898-11-6
M. Wt: 225.632
InChI Key: OXMRSPRJPIELNW-UHFFFAOYSA-N
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Description

2-(1H-1,2,4-Triazol-1-yl)benzoic acid hydrochloride is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,4-Triazol-1-yl)benzoic acid hydrochloride typically involves the reaction of 4-hydrazinobenzoic acid with dialkyl-N-cyanoimido (dithio)carbonate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the triazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like aluminum trichloride (AlCl3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,4-Triazol-1-yl)benzoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups into the triazole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-1,2,4-Triazol-1-yl)benzoic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potent biological activities make it a valuable compound in various research and industrial applications .

Biological Activity

2-(1H-1,2,4-Triazol-1-yl)benzoic acid hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article discusses its synthesis, biological evaluations including anticancer, antioxidant, and antibacterial activities, and highlights relevant case studies.

  • Chemical Formula : C₉H₈ClN₃O₂
  • CAS Number : 1203898-11-6
  • Molecular Weight : 215.63 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of benzoic acid derivatives with triazole precursors. This process can yield various analogs with modified substituents to enhance biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of 2-(1H-1,2,4-triazol-1-yl)benzoic acid exhibit significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Compound 2MCF-718.7
Compound 14MCF-725.7
DoxorubicinMCF-719.7
Compound 5HCT-11623.9

In a study evaluating a series of triazole benzoic acid hybrids, compounds such as 2 and 14 were found to induce apoptosis in MCF-7 cells significantly more than doxorubicin, indicating their potential as anticancer agents .

Antioxidant Activity

The antioxidant properties of these compounds were assessed using DPPH and ABTS assays. The results indicated that certain derivatives possess strong free radical scavenging abilities.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
Compound 1100 (reference)89.95 ± 0.34
Compound 5Not specifiedGood activity
BHA (reference)95.02 ± 0.74Not specified

The parent compound demonstrated notable scavenging activity, suggesting that structural modifications can enhance these properties .

Antibacterial Activity

The antibacterial efficacy of triazole derivatives has been evaluated against various bacterial strains. Some compounds exhibited broad-spectrum activity.

CompoundBacteria TestedMIC (mg/mL)
Compound XE. coli0.025
Compound YS. aureus0.037

These findings indicate that triazole-based compounds may serve as potential candidates for developing new antibacterial agents .

Case Study: Anticancer Evaluation

A detailed investigation into the anticancer properties of triazole benzoic acid hybrids revealed that compounds with electron-donating groups showed enhanced cytotoxicity against MCF-7 and HCT-116 cell lines. The study highlighted that compound modifications could lead to improved selectivity and potency in targeting cancer cells while minimizing effects on normal cells .

Case Study: Antioxidant Mechanisms

Research employing computational methods such as Density Functional Theory (DFT) has provided insights into the mechanisms behind the antioxidant activities of these compounds. The study categorized the antioxidant mechanisms into hydrogen atom transfer (HAT), sequential electron transfer proton transfer (SETPT), and sequential proton loss electron transfer (SPLET), elucidating how structural variations influence antioxidant efficacy .

Properties

IUPAC Name

2-(1,2,4-triazol-1-yl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2.ClH/c13-9(14)7-3-1-2-4-8(7)12-6-10-5-11-12;/h1-6H,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXMRSPRJPIELNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N2C=NC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678896
Record name 2-(1H-1,2,4-Triazol-1-yl)benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203898-11-6
Record name 2-(1H-1,2,4-Triazol-1-yl)benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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